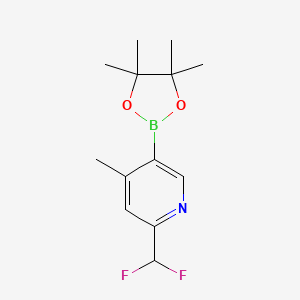
(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with a difluoromethyl and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-(difluoromethyl)-4-methylpyridine.
Borylation Reaction: The pyridine derivative undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C) for several hours.
Purification: The resulting this compound is purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Cross-Coupling Reactions: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. These reactions typically involve a palladium catalyst and a base such as sodium hydroxide or potassium phosphate.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic acid or reduction to yield the corresponding borane.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide, potassium phosphate
Solvents: Tetrahydrofuran, dimethylformamide, toluene
Major Products:
Cross-Coupling Products: Biaryl compounds, heteroaryl compounds
Oxidation Products: Boronic acids
Reduction Products: Boranes
科学的研究の応用
(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
Biological Research: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic acid ester group interacts with palladium catalysts to form reactive intermediates, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds. This mechanism is crucial for the formation of biaryl and heteroaryl compounds, which are important in various chemical and biological applications.
類似化合物との比較
- (4-Methylpyridin-3-YL)boronic acid pinacol ester
- (6-(Trifluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester
- (6-(Difluoromethyl)-4-chloropyridin-3-YL)boronic acid pinacol ester
Comparison:
- Structural Differences: The presence of different substituents (e.g., difluoromethyl vs. trifluoromethyl) can significantly impact the reactivity and stability of the compounds.
- Reactivity: (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester exhibits unique reactivity due to the electron-withdrawing effects of the difluoromethyl group, which can enhance its ability to participate in cross-coupling reactions.
- Applications: While similar compounds may be used in similar applications, the specific properties of this compound make it particularly valuable in the synthesis of pharmaceuticals and advanced materials.
特性
分子式 |
C13H18BF2NO2 |
|---|---|
分子量 |
269.10 g/mol |
IUPAC名 |
2-(difluoromethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO2/c1-8-6-10(11(15)16)17-7-9(8)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3 |
InChIキー |
VDXVHQOGXOLLJL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)
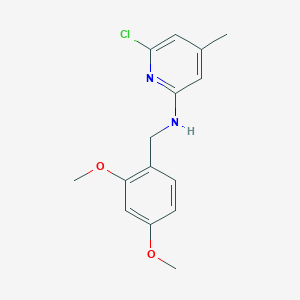

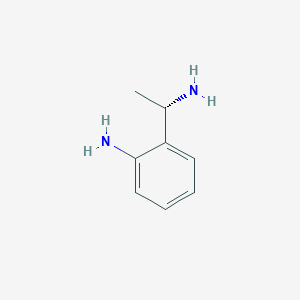
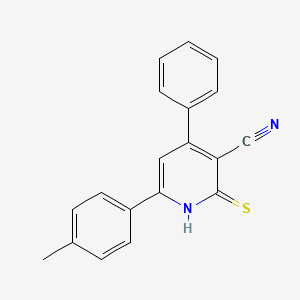
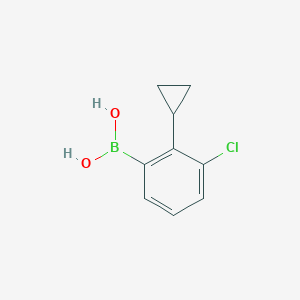
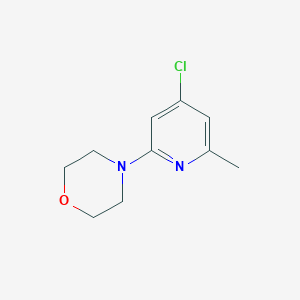
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
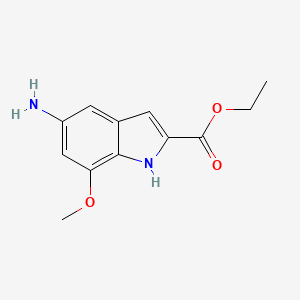
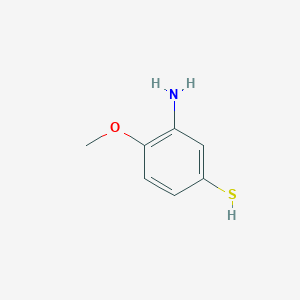
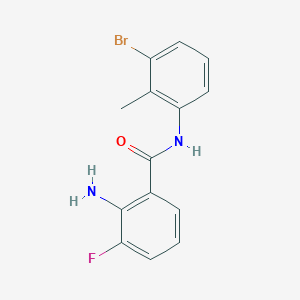
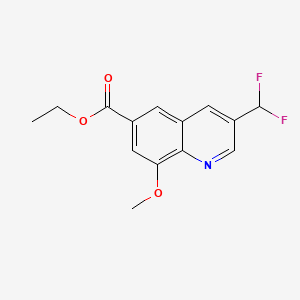
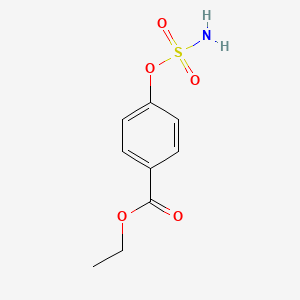
![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)
